Cas no 62924-32-7 (Benzene, 2-chloro-1-methoxy-3,5-dimethyl-)

Benzene, 2-chloro-1-methoxy-3,5-dimethyl- structure
62924-32-7 structure
Product Name:Benzene, 2-chloro-1-methoxy-3,5-dimethyl-
CAS No:62924-32-7
MF:C9H11ClO
MW:170.636041879654
CID:1647828
PubChem ID:14318227
Update Time:2025-04-24

Benzene, 2-chloro-1-methoxy-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-chloro-1-methoxy-3,5-dimethyl-
    • SCHEMBL14500122
    • 2-Chloro-1-methoxy-3,5-dimethylbenzene
    • 62924-32-7
    • Inchi: 1S/C9H11ClO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3
    • InChI Key: TWHIRKSORZTROP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C)C=C1C)OC

Computed Properties

  • Exact Mass: 170.04993
  • Monoisotopic Mass: 170.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on Benzene, 2-chloro-1-methoxy-3,5-dimethyl-

Benzene, 2-chloro-1-methoxy-3,5-dimethyl-: A Comprehensive Overview

Benzene, 2-chloro-1-methoxy-3,5-dimethyl- is a complex organic compound with the CAS Registry Number 62924-32-7. This compound belongs to the family of aromatic compounds and is characterized by its unique substitution pattern on the benzene ring. The molecule features a chlorine atom at position 2, a methoxy group at position 1, and methyl groups at positions 3 and 5. This combination of substituents imparts distinctive chemical properties and reactivity to the compound.

The synthesis of Benzene, 2-chloro-1-methoxy-3,5-dimethyl- involves a series of carefully controlled reactions. Typically, the starting material is a substituted benzene derivative, which undergoes nucleophilic substitution or electrophilic substitution reactions to introduce the desired functional groups. The presence of electron-donating groups like methoxy and methyl enhances the reactivity of the benzene ring towards electrophiles, making it easier to introduce substituents at specific positions.

Recent studies have highlighted the potential applications of Benzene, 2-chloro-1-methoxy-3,5-dimethyl- in various fields. For instance, researchers have explored its use as an intermediate in the synthesis of pharmaceutical compounds. The compound's ability to undergo further functionalization makes it a valuable building block in medicinal chemistry. Additionally, its unique electronic properties have been leveraged in materials science for developing advanced polymers and coatings.

In terms of physical properties, Benzene, 2-chloro-1-methoxy-3,5-dimethyl- is typically a crystalline solid at room temperature with a melting point around 70°C. Its boiling point is approximately 180°C under standard atmospheric pressure. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether.

The chemical stability of Benzene, 2-chloro-1-methoxy-3,5-dimethyl- has been extensively studied under various conditions. It is relatively stable under normal storage conditions but can undergo degradation when exposed to strong oxidizing agents or under harsh acidic or basic conditions. These findings are crucial for determining safe handling and storage practices for this compound.

From an environmental perspective, understanding the fate and transport of Benzene, 2-chloro-1-methoxy-3,5-dimethyl- in natural systems is essential for assessing its potential impact on ecosystems. Recent research has focused on its biodegradation pathways and toxicity profiles. Studies indicate that the compound can be metabolized by certain microorganisms under aerobic conditions, reducing its persistence in the environment.

In conclusion, Benzene, 2-chloro-1-methoxy-3,5-dimethyl- (CAS No. 62924-32-7) is a versatile organic compound with significant potential in various chemical industries. Its unique substitution pattern confers distinctive chemical properties that make it valuable for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and uses, this compound remains an area of active interest for chemists worldwide.

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